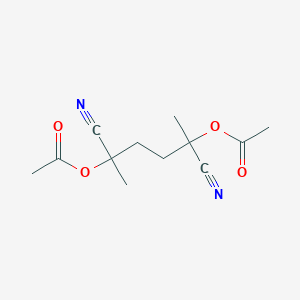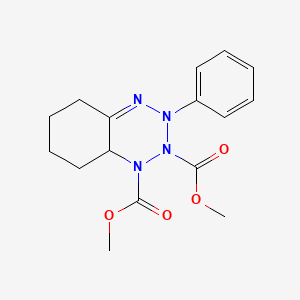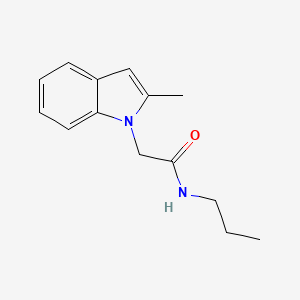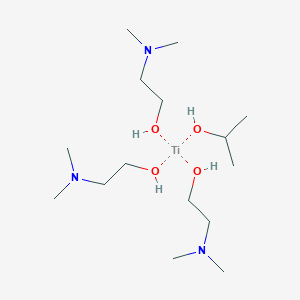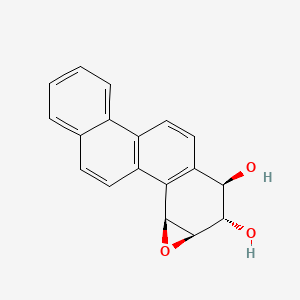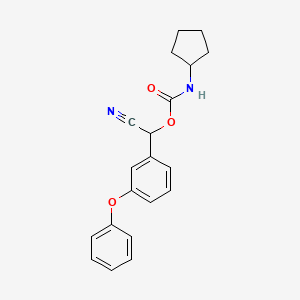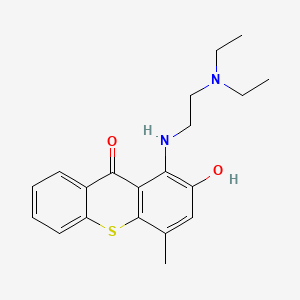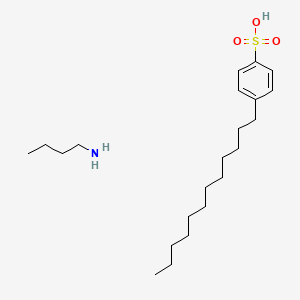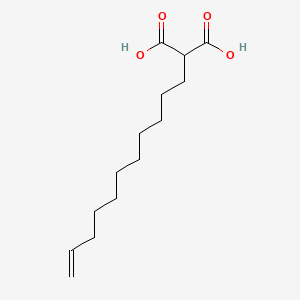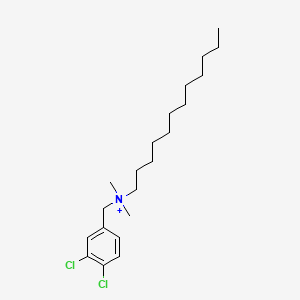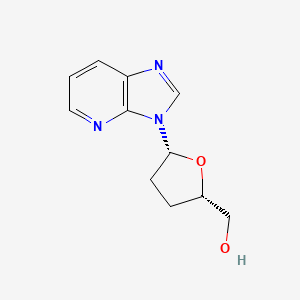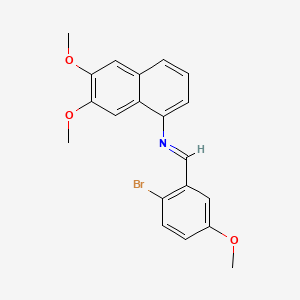
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine: is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 6,7-dimethoxy-1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
- Potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes.
Comparison with Similar Compounds
- N-(2-Bromo-5-methoxybenzylidene)-3-nitrobenzohydrazide
- N-(2-Bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide
- N-(2-Bromo-5-methoxybenzylidene)-2-(1-naphthyloxy)propanohydrazide
Uniqueness: N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its reactivity and interaction with other molecules. The naphthylamine moiety also contributes to its distinct electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
56517-01-2 |
|---|---|
Molecular Formula |
C20H18BrNO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-(6,7-dimethoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H18BrNO3/c1-23-15-7-8-17(21)14(9-15)12-22-18-6-4-5-13-10-19(24-2)20(25-3)11-16(13)18/h4-12H,1-3H3 |
InChI Key |
MKPKJMRTAOPOIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NC2=CC=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


